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In the field of proteomics, the choice of buffer is critical for efficient protein digestion and

subsequent analysis by mass spectrometry (MS). Triethylammonium bicarbonate (TEAB)

and ammonium bicarbonate (ABC) are two of the most commonly used volatile buffers that are

compatible with MS analysis. This guide provides an objective comparison of their

performance, supported by experimental data, to assist researchers in selecting the optimal

buffer for their specific needs.

TEAB is often favored in liquid chromatography-mass spectrometry (LC-MS) applications,

including for amine-reactive labeling techniques like TMT and iTRAQ, due to its higher volatility

compared to ammonium bicarbonate.[1][2] Conversely, ammonium bicarbonate is a cost-

effective and widely used buffer for trypsin digestion, maintaining a pH of approximately 8,

which is optimal for trypsin activity.[1]

Performance Comparison: Impact on Artificial
Deamidation
A significant consideration in sample preparation for proteomics is the potential for introducing

artificial modifications during the process. Non-enzymatic deamidation of asparagine (Asn) and

glutamine (Gln) residues is a common artifact that can complicate data analysis. A study

comparing the effects of different digestion buffers on artificial deamidation provides valuable

quantitative insights.
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The results indicate that the choice of buffer has a significant impact on the level of artificial Asn

deamidation.[3] TEAB was found to induce the highest rate of artificial Asn deamidation among

the tested buffers, while Gln deamidation showed no significant differences between the

buffers.[3] The half-life of Asn deamidation in TEAB was approximately 137 times shorter than

in ammonium acetate (pH 6), highlighting its potential to introduce this modification.[3]

Buffer System
Relative Artificial
Asn Deamidation

Protein/Peptide
Identification

Key Characteristics

Triethylammonium

Bicarbonate (TEAB)
Highest Comparable

More volatile than

ABC, preferred for

iTRAQ/TMT labeling.

[1][2][3]

Ammonium

Bicarbonate (ABC)
Lower than TEAB Comparable

Traditional, cost-

effective buffer for

trypsin digestion.[1][3]

Tris-HCl Lower than ABC Comparable -

Ammonium Acetate

(pH 6)
Lowest Comparable

Recommended for

studies of

endogenous

deamidation and N-

glycosylation.[3]

Table 1: Comparison of different digestion buffers on the rate of artificial asparagine (Asn)

deamidation and overall protein/peptide identification. Data synthesized from a comparative

study.[3]

Experimental Protocols
Below are detailed methodologies for protein digestion using TEAB and ammonium

bicarbonate buffers.

1. In-Solution Protein Digestion with TEAB Buffer

This protocol is adapted for samples where proteins are already solubilized.
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Materials:

1 M Triethylammonium bicarbonate (TEAB) stock solution, pH 8.5

Reducing agent: 100 mM Dithiothreitol (DTT) in 50 mM TEAB

Alkylating agent: 200 mM Iodoacetamide (IAA) in 50 mM TEAB (prepare fresh and protect

from light)

Sequencing-grade modified trypsin

Formic acid

Procedure:

Protein Solubilization: Ensure the protein sample is solubilized in a compatible buffer. If not

already in a suitable buffer, perform a buffer exchange into 50 mM TEAB.

Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 60°C for 1 hour.

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 10-20

mM. Incubate in the dark at room temperature for 30 minutes.

Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C overnight.

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Desalting: Desalt the peptide mixture using a C18 spin column or other suitable method

before LC-MS analysis.[2]

2. In-Solution Protein Digestion with Ammonium Bicarbonate Buffer

This protocol is a standard method for protein digestion.[4][5]

Materials:

1 M Ammonium bicarbonate (ABC) stock solution, pH 8.0

Reducing agent: 100 mM Dithiothreitol (DTT) in 50 mM ABC
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Alkylating agent: 200 mM Iodoacetamide (IAA) in 50 mM ABC (prepare fresh and protect

from light)

Sequencing-grade modified trypsin

Formic acid

Procedure:

Protein Solubilization: Ensure the protein sample is in a solution compatible with digestion.

Perform a buffer exchange to 50 mM ABC if necessary.

Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.

Alkylation: After cooling to room temperature, add IAA to a final concentration of 20 mM.

Incubate for 45 minutes in the dark at room temperature.

Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate at 37°C

overnight.

Quenching: Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop

the digestion.

Desalting: Clean up the resulting peptide mixture using a C18 column prior to LC-MS

analysis.

Visualizing Experimental Workflow and a
Representative Signaling Pathway
Experimental Workflow for Buffer Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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